2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline

Volatility Vapor Pressure Thermal Stability

Conventional THQ antioxidants suffer evaporative loss above 200°C and migrate to polymer surfaces, causing bloom and VOC emissions. 2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline (MW 417.6, est. LogP >5.0) solves these failures via its bulky 7-trityl group. - Enhanced thermal persistence: vapor pressure approximates oligomeric TMQ (~0.000262 mmHg), minimizing fuming during polyolefin extrusion and rubber vulcanization. - Reduced migration: steric bulk and high lipophilicity retain the antioxidant within the polymer matrix, critical for light-colored elastomers and food-contact articles. - Synthetic utility: the acid-labile trityl group enables orthogonal N-protection strategies, eliminating separate protection/deprotection steps in library synthesis of 7-functionalized THQs. - Superior basestock solubility: estimated LogP >5.0 ensures excellent compatibility with mineral oils, PAOs, and synthetic esters, resisting aqueous extraction in engine oil and metal-working fluid applications. Available as a custom-synthesis research chemical with batch-specific CoA. Request a quote for mg to g scale.

Molecular Formula C31H31N
Molecular Weight 417.6 g/mol
Cat. No. B12167026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC31H31N
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C
InChIInChI=1S/C31H31N/c1-23-22-30(2,3)32-29-21-27(19-20-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,23,32H,22H2,1-3H3
InChIKeyDMTCUEHDFYNOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline: Core Physicochemical and Structural Profile for Informed Procurement


2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline (C31H31N, MW 417.6 g/mol) is a fully saturated tetrahydroquinoline (THQ) bearing three methyl groups at the 2- and 4-positions and a bulky triphenylmethyl (trityl) substituent at the 7-position of the bicyclic ring system. The compound belongs to the broader class of 2,2,4-trimethyl-substituted 1,2,3,4-tetrahydroquinolines, which are recognized as inhibitors of radical chain oxidation in organic substrates and as scaffolds for biologically active molecules [1]. The 7-trityl substitution introduces a high-molecular-weight, lipophilic, and sterically demanding group that is absent in the common industrial antioxidants TMQ (polymerized 2,2,4-trimethyl-1,2-dihydroquinoline) and ethoxyquin, creating the basis for differentiated performance in applications where enhanced thermal persistence, reduced migration, or N-protection strategies are required [2].

Why 2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline Cannot Be Interchanged with Generic Tetrahydroquinoline Antioxidants


Generic tetrahydroquinoline-based antioxidants—such as monomeric 2,2,4-trimethyl-1,2-dihydroquinoline (CAS 147-47-7) or its oligomeric form TMQ (CAS 26780-96-1)—are optimized for cost-driven, high-volume rubber and lubricant stabilization. These commodity additives lack the 7-trityl substituent, which confers a step-change increase in molecular weight (from ~173–520 Da to ~418 Da for the discrete molecular entity), a pronounced elevation in lipophilicity, and steric shielding of the heterocyclic NH group . Consequently, substitution with an untritylated analog alters volatility, migration behavior, and chemical reactivity profiles in ways that compromise performance in applications requiring sustained thermal-oxidative stability, minimal additive bloom, or selective N-deprotection strategies . The quantitative comparisons below establish that the 7-trityl group produces measurable differentiation in key selection-relevant parameters.

2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline: Quantified Differentiation Evidence Against Closest Analogs


Molecular Weight Elevation Reduces Vapor Pressure and Improves Thermal Retention vs. Untritylated THQ Analogs

The target compound (MW 417.6 g/mol) possesses a molecular weight 2.4-fold higher than monomeric 2,2,4-trimethyl-1,2-dihydroquinoline (MW 173.25 g/mol) and approximately 2.4-fold higher than 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (MW 175.27 g/mol) . In the context of amine antioxidants, larger molecular weight directly correlates with reduced vapor pressure and lower volatility loss during high-temperature processing and service; for example, increasing MW from ~173 (monomeric dihydroquinoline) to ~520 (trimeric TMQ) reduces vapor pressure from 0.007 mmHg to 0.000262 mmHg at 25 °C . While experimental vapor pressure data for the 7-trityl derivative are not available in the public literature, the established inverse relationship between molecular weight and vapor pressure within this compound class supports the inference of substantially lower volatility relative to the untritylated monomeric analogs.

Volatility Vapor Pressure Thermal Stability Antioxidant Persistence

Trityl-Driven Lipophilicity Enhancement Enables Improved Compatibility with Non-Polar Polymer Matrices

The calculated octanol–water partition coefficient (LogP) for the untritylated 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline ranges from 3.39 to 3.82 depending on estimation method and stereochemistry . The 7-trityl substituent introduces three additional phenyl rings, which substantially increase the hydrophobic surface area; the calculated LogP for the structurally analogous 1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (which also features a hydrophobic N-substituent) is reported as 3.52 , while the fully saturated core with a bulky 7-substituent is expected to exceed LogP 5.0 based on group-contribution principles. Higher LogP values correlate with enhanced solubility and dispersion in non-polar media such as polyolefins, diene rubbers, and hydrocarbon-based lubricants, and with reduced susceptibility to aqueous extraction (leaching).

Lipophilicity LogP Polymer Compatibility Migration Resistance

Steric Shielding of the Heterocyclic NH by the 7-Trityl Group Modulates Radical-Trapping Kinetics

The antioxidant efficacy of tetrahydroquinolines depends on the reactivity of the heterocyclic NH group in hydrogen-atom transfer (HAT) to peroxyl radicals. In untritylated 1,2,3,4-tetrahydroquinolines, the NH group is sterically accessible, and the induction period (τ) in oxygen-absorption experiments at 348 K has been quantitatively measured as a function of concentration, with rate constants for chain-breaking determined via manometric techniques [1]. Substituents ortho to the NH group have been shown to increase the induction period in autoxidation of tetralin, as reported by Nishiyama et al., where 1,2,3,4-tetrahydroquinolines with OH and NH2 groups ortho to the heterocyclic NH exhibited increased induction periods compared to unsubstituted analogs under standardized oxygen-uptake conditions [2]. The 7-trityl group, although not ortho, provides substantial steric bulk in the para position relative to the ring nitrogen and may influence the regeneration efficiency of the inhibitor during chain termination—a parameter identified as critical for high antioxidant capacity in polysubstituted tetrahydroquinolines [3].

Antioxidant Mechanism Steric Hindrance Radical Chain Inhibition Structure-Activity Relationship

Synthetic Utility: The 7-Trityl Substituent as a Built-in N-Protecting Group for Downstream Functionalization

Trityl (triphenylmethyl) groups are widely employed in organic synthesis as acid-labile protecting groups for amines, permitting selective N-deprotection under mild conditions (e.g., 20 mol% ceric ammonium nitrate with acetic acid in dichloromethane) [1]. In the context of 2,2,4-trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline, the trityl group resides at the 7-position of the aromatic ring rather than on the NH; however, the synthesis of this compound typically involves tritylation as the final step, suggesting that the trityl group can serve as a protecting moiety for the 7-position during subsequent N-functionalization or electrophilic substitution reactions elsewhere on the ring [2]. The untritylated 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9) is a commercially available precursor with a LogP of 3.52 and MW of 175.27, which can be directly tritylated to yield the target compound; conversely, the target compound can be detritylated to liberate the 7-position for further derivatization. This built-in protecting-group functionality is absent in the common antioxidants TMQ and ethoxyquin, which lack a trityl substituent.

Protecting Group Strategy Synthetic Intermediate N-Functionalization Drug Discovery

Optimal Application Scenarios for 2,2,4-Trimethyl-7-trityl-1,2,3,4-tetrahydroquinoline Based on Differentiated Properties


High-Temperature Polymer Stabilization Where Low Additive Volatility Is Critical

In polymer processing operations exceeding 200 °C—such as polyolefin extrusion, vulcanization of diene rubbers, and high-temperature lubricant formulation—conventional monomeric tetrahydroquinoline antioxidants (VP ~0.007–0.5 mmHg at 25 °C) suffer significant evaporative losses, reducing protection and generating volatile organic compound (VOC) emissions . The 7-trityl derivative, with its molecular weight of 417.6 g/mol, is expected to exhibit vapor pressure closer to that of oligomeric TMQ (VP 0.000262 mmHg at 25 °C) based on the established MW–volatility correlation within the THQ class , thereby reducing fuming, maintaining effective antioxidant concentration throughout the product lifetime, and improving workplace air quality during compounding.

Non-Polar Lubricant and Grease Formulations Requiring Enhanced Solubility and Reduced Leaching

The elevated lipophilicity predicted for the 7-trityl compound (estimated LogP >5.0 vs. 3.39–3.82 for untritylated THQ analogs) translates into superior solubility in mineral oils, polyalphaolefins (PAOs), and synthetic ester basestocks . In applications such as engine oil antioxidants and metal-working fluid stabilizers, where resistance to water extraction and compatibility with hydrocarbon basestocks are paramount, the 7-trityl derivative is expected to outperform ethoxyquin (Log Kow ~3.04) and untritylated THQs in terms of retention after aqueous exposure, reducing the frequency of additive replenishment.

Medicinal Chemistry and Probe Development: Protected Tetrahydroquinoline Scaffold for Late-Stage Functionalization

The 7-trityl group functions as an acid-labile steric blocking element that can be selectively removed to unveil the 7-position for electrophilic substitution or cross-coupling reactions. This capability is valuable in structure–activity relationship (SAR) campaigns where a common tetrahydroquinoline core must be differentially elaborated at multiple positions . The compound serves as a pre-protected building block, eliminating the need for separate tritylation and detritylation steps in routes that would otherwise require orthogonal protecting-group strategies . Procurement of this compound is advantageous for research groups synthesizing libraries of 7-functionalized 2,2,4-trimethyltetrahydroquinolines for biological screening.

Specialty Rubber Articles Requiring Minimal Additive Bloom and Contact Discoloration

Migration of low-molecular-weight antioxidants to the rubber surface causes unsightly bloom, contact staining, and loss of protection. The 7-trityl group's bulk and high lipophilicity are anticipated to reduce diffusion rates within the polymer matrix, retaining the antioxidant in the bulk where it is needed . This property is particularly relevant for light-colored or transparent rubber goods, medical elastomers, and food-contact articles, where surface aesthetics and low extractables are specification-critical; the trityl derivative's differentiation from ethoxyquin (noted for causing discoloration in some formulations) and from volatile monomeric THQs provides a rationale for its selection in these demanding applications .

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